![molecular formula C9H20ClNO B1484730 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride CAS No. 2098062-73-6](/img/structure/B1484730.png)
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
Overview
Description
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride (also known as DMOP) is a synthetic organic compound with a wide range of applications in scientific research. This compound was first synthesized in the 1970s and since then has been used in a variety of research applications. DMOP is a white crystalline solid with a melting point of 127-129°C and a boiling point of 166-168°C. It is soluble in water and is used in a variety of laboratory experiments and applications.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride: is utilized in medicinal chemistry for the synthesis of bioactive molecules. Its structure serves as a building block in the construction of complex compounds with potential therapeutic effects. The compound’s ability to introduce a tetrahydrofuran moiety into pharmacologically active molecules makes it valuable for drug design and discovery efforts .
Organic Chemistry: Chiral Amine Synthesis
In organic chemistry, this compound is used for the synthesis of chiral amines. The presence of the oxolan (tetrahydrofuran) ring and the amine group allows for stereoselective reactions, which are crucial for creating enantiomerically pure substances. These chiral amines are essential for the production of various pharmaceuticals .
Pharmacology: Reference Standards for Drug Testing
Pharmacologically, 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride can be employed as a reference standard in drug testing. High-quality reference standards are necessary to ensure the accuracy and reliability of pharmaceutical testing, and this compound provides a benchmark for analytical methods .
Neuroscience: Neurotransmitter Receptor Research
In neuroscience, this compound’s amine group is of interest for studying neurotransmitter receptor interactions. It can be used to mimic or interfere with the action of natural neurotransmitters, aiding in the understanding of neurological pathways and potential treatments for neurodegenerative diseases .
Materials Science: Organic Synthesis of Functional Materials
In materials science, the compound finds application in the organic synthesis of functional materials. Its chemical structure can be incorporated into polymers or small molecules that form part of electronic devices, sensors, or other advanced materials .
Biology: Molecular Probes
Lastly, in biology, 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride can be used to create molecular probes. These probes can bind to specific biological targets, allowing researchers to track biological processes, interactions, and the localization of molecules within cells .
properties
IUPAC Name |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,7-10)6-8-4-3-5-11-8;/h8H,3-7,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNVBEFWPOHTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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